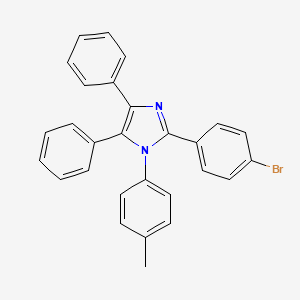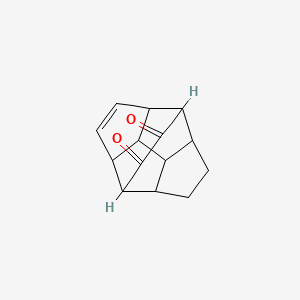
TPDI-Hex
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
TPDI-Hex can be synthesized using an optimized direct heteroarylation carbon–carbon bond forming method. This method involves the use of low-cost and readily available starting materials, and it can be scaled up to multi-gram quantities without the need for column-chromatography purification . The reaction conditions typically involve the use of solvents like chloroform and o-xylene, and the process can be carried out in air .
化学反应分析
TPDI-Hex undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tri-n-propylamine for reduction and other standard organic solvents. The major products formed from these reactions are typically derivatives of the original compound, which can be used in further applications such as in the fabrication of bulk heterojunction solar cells .
科学研究应用
TPDI-Hex has a wide range of scientific research applications. In chemistry, it is used as a non-fullerene acceptor in organic photovoltaic devices, achieving power conversion efficiencies of around 5% . In biology and medicine, its luminescent properties make it useful for imaging and diagnostic applications. In industry, this compound is used in the development of flexible and lightweight solar cells, which can be integrated into various surfaces and devices .
作用机制
The mechanism by which TPDI-Hex exerts its effects involves its electronic structure. The compound has a band gap of 2.1 eV, with a highest occupied molecular orbital (HOMO) energy level of -5.8 eV and a lowest unoccupied molecular orbital (LUMO) energy level of -3.7 eV . These properties allow it to efficiently absorb light and generate free charges, which can then be transported to generate electricity in photovoltaic devices .
相似化合物的比较
TPDI-Hex is unique compared to other similar compounds due to its twisted structure, which enhances its solubility and processability. Similar compounds include N-annulated perylene diimide dimers with thiophene or bithiophene bridging units, which have different electronic and optical properties . These compounds, such as M1 and M2, exhibit higher open-circuit voltages but lower power conversion efficiencies compared to this compound .
属性
分子式 |
C80H80N6O8 |
|---|---|
分子量 |
1253.5 g/mol |
IUPAC 名称 |
15-hexyl-6-[15-hexyl-9,11,19,21-tetraoxo-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4(27),5,7,12,17,22(26),23-decaen-6-yl]-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4(27),5,7,12,17,22(26),23-decaene-9,11,19,21-tetrone |
InChI |
InChI=1S/C80H80N6O8/c1-11-21-23-25-31-81-55-35-51-61-45(73(87)83(77(51)91)39(13-3)14-4)29-27-43-59-47(33-49-63-53(79(93)85(75(49)89)41(17-7)18-8)37-57(81)69(71(59)63)67(55)65(43)61)48-34-50-64-54(80(94)86(76(50)90)42(19-9)20-10)38-58-70-68-56(82(58)32-26-24-22-12-2)36-52-62-46(30-28-44(66(62)68)60(48)72(64)70)74(88)84(78(52)92)40(15-5)16-6/h27-30,33-42H,11-26,31-32H2,1-10H3 |
InChI 键 |
DKEFXUHKLOEGCK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN1C2=C3C4=C(C=CC5=C4C(=C2)C(=O)N(C5=O)C(CC)CC)C6=C(C=C7C8=C6C3=C1C=C8C(=O)N(C7=O)C(CC)CC)C9=C1C2=C3C4=C(C=C2)C(=O)N(C(=O)C4=CC2=C3C3=C(N2CCCCCC)C=C2C(=C13)C(=C9)C(=O)N(C2=O)C(CC)CC)C(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-](/img/structure/B11937928.png)
![2-chloro-4-[5-[(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B11937938.png)




![2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]sulfamoyl]-N,N-dimethylacetamide](/img/structure/B11937957.png)
![(2S,3R,4S,5S,6R)-2-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxymethyl]-2,4,5,6-tetramethyl-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxan-2-yl]methoxymethyl]oxan-3-yl]methoxymethyl]-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxane-3,4,5-triol](/img/structure/B11937967.png)


